2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
Description
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Properties
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-14-5-9-17(13-20(14)24(25)26)30(27,28)23-11-12-29-22(23)19-10-8-16-7-6-15-3-2-4-18(19)21(15)16/h2-5,8-10,13,22H,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBDAHCILRHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The thiazolidine ring structure is known for its reactivity with thiol-containing biomolecules, which can lead to various biological effects. The synthesis of this compound typically involves multi-step organic reactions that integrate acenaphthylene and sulfonyl groups to form the thiazolidine framework.
Mechanisms of Biological Activity
- Interaction with Biological Molecules : Thiazolidines can react with nucleophilic cysteines in proteins, leading to significant biological activity. This interaction is crucial for their pharmacological effects, including modulation of ion channels like TRPA1, which is associated with pain and inflammation responses in vivo .
- Antimicrobial Properties : Thiazolidine derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that certain thiazolidine compounds exhibit high efficacy against Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Effects : The activation of TRPA1 channels by thiazolidine compounds suggests a role in inflammatory processes. Experimental models indicate that these compounds can induce acute pain and inflammation through TRPA1-mediated pathways .
Table 1: Summary of Biological Activities
Notable Research Findings
- TRPA1 Channel Activation : Research indicates that thiazolidine compounds can activate TRPA1 channels through chemical reactions with glutathione, suggesting a mechanism for pain induction . This finding highlights the importance of the thiazolidine structure in mediating biological responses.
- Antifungal Activity : Recent studies have also explored the antifungal potential of thiazolidine derivatives, with some compounds showing significant activity against phytopathogenic fungi at low concentrations .
- Computational Studies : In silico analyses have been conducted to predict the pharmacological profiles of thiazolidine derivatives, revealing potential targets such as EGFR and ORF2 enzymes . These computational approaches assist in understanding the binding affinities and interactions at the molecular level.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl moiety undergoes nucleophilic substitution due to the electron-withdrawing nature of the nitro and methyl groups. This reactivity is critical for modifying the compound’s pharmacological profile.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Aminolysis | Primary/secondary amines, DMF, 60–80°C | Replacement of sulfonyl group with amine, forming sulfonamide derivatives | |
| Hydrolysis | Aqueous NaOH, reflux | Cleavage to yield thiazolidine-3-sulfonic acid and aromatic byproducts |
Mechanistic Insights :
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The nitro group at the 3-position enhances electrophilicity of the sulfonyl sulfur, facilitating nucleophilic attack.
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Steric effects from the 4-methyl group influence reaction rates and regioselectivity.
Thiazolidine Ring-Opening Reactions
The saturated thiazolidine ring undergoes ring-opening under acidic or oxidative conditions, enabling access to linear intermediates.
Key Observations :
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Ring-opening is reversible in the presence of thiophiles like β-mercaptoethanol .
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Oxidation pathways depend on the electronic environment of the thiazolidine sulfur .
Cycloaddition Reactions
The dihydroacenaphthylene moiety participates in Diels-Alder reactions, leveraging its conjugated diene system.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Diels-Alder with Maleic Anhydride | Toluene, 110°C, 12h | Formation of bicyclic adducts with >75% yield | |
| Inverse-Electron Demand DA | Electron-deficient dienophiles (e.g., tetrazines), RT | Six-membered heterocyclic products |
Stereochemical Notes :
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Reactions proceed with endo selectivity due to secondary orbital interactions.
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The sulfonyl group sterically directs dienophile approach.
Functionalization via Condensation
The thiazolidine’s NH group reacts with aldehydes/ketones to form Schiff bases or undergo Knoevenagel condensations.
Applications :
-
Condensation products show antimicrobial (MIC: 2–16 μg/mL against S. aureus) and antidiabetic activity .
Electrophilic Aromatic Substitution
The dihydroacenaphthylene ring undergoes nitration and sulfonation, guided by the electron-donating methyl group.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro derivatives at the 1- and 8-positions of the acenaphthene system | |
| Sulfonation | Oleum, 50°C | Sulfonic acid derivatives with improved water solubility |
Regioselectivity :
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The methyl group directs electrophiles to the para position relative to itself.
Reduction of Nitro Group
The nitro group on the benzenesulfonyl moiety is reducible to an amine, enabling further derivatization.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C, ethanol | Conversion to -NH<sub>2</sub>, forming 3-((4-methyl-3-aminophenyl)sulfonyl) analogs | |
| Zn/HCl Reduction | Aqueous HCl, RT | Partial reduction to hydroxylamine intermediates |
Applications :
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Amine derivatives serve as intermediates for coupling with carboxylic acids or isocyanates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
